molecular formula C24H32N2O3S B2487443 N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 954002-54-1

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2487443
CAS No.: 954002-54-1
M. Wt: 428.59
InChI Key: CFWVWUJLGXDRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic chemical compound of significant research interest due to its unique hybrid structure. This compound features a sulfonamide group, a functional group known for its versatile biological activities and presence in a wide range of therapeutic agents . Sulfonamides are well-established in scientific literature for their role as enzyme inhibitors, particularly against targets like carbonic anhydrase and dihydropteroate synthetase . The molecular structure also incorporates a 2-phenylmorpholine moiety. The morpholine ring is a common feature in many pharmacologically active compounds and drugs, such as the stimulant phenmetrazine, which contains a 2-phenyl-3-methylmorpholine structure . This combination of a sulfonamide group with a complex amine-containing scaffold suggests potential for investigating novel biological pathways and mechanisms. Researchers may explore this compound as a key intermediate or a candidate for screening in various biochemical and pharmacological assays. Its applications could span the development of enzyme inhibitors, receptor modulators, and other biophysical interactions with bio-macromolecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a component in diagnostic procedures.

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c27-30(28,23-13-12-20-8-4-5-11-22(20)18-23)25-14-6-7-15-26-16-17-29-24(19-26)21-9-2-1-3-10-21/h1-3,9-10,12-13,18,24-25H,4-8,11,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWVWUJLGXDRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCCN3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disassembly

The target molecule comprises two primary subunits:

  • 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide : A bicyclic sulfonamide scaffold.
  • 4-(2-Phenylmorpholin-4-yl)butylamine : A morpholine-containing alkylamine side chain.

Retrosynthetically, the compound can be dissected into these subunits linked via a sulfonamide bond, suggesting a convergent synthesis strategy.

Strategic Bond Disconnections

  • Sulfonamide bond formation between the tetrahydronaphthalene sulfonyl chloride and the butylamine derivative.
  • Morpholine ring construction via cyclization of a β-amino alcohol precursor.
  • Butyl chain introduction through alkylation or Mitsunobu reactions.

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride

Sulfonation of Tetrahydronaphthalene

The sulfonation of 5,6,7,8-tetrahydronaphthalene is achieved using chlorosulfonic acid under controlled conditions.

Procedure :

  • 5,6,7,8-Tetrahydronaphthalene (10.0 g, 68.9 mmol) is dissolved in dichloromethane (150 mL) at 0°C.
  • Chlorosulfonic acid (12.3 mL, 206.7 mmol) is added dropwise over 30 minutes.
  • The reaction is stirred at room temperature for 6 hours, then quenched with ice water.
  • The organic layer is separated, dried over MgSO₄, and concentrated to yield the sulfonic acid.

Sulfonyl Chloride Formation :
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux to generate the sulfonyl chloride intermediate.

Preparation of 4-(2-Phenylmorpholin-4-yl)butan-1-amine

Synthesis of 2-Phenylmorpholine

Cyclization of Diethanolamine Derivative :

  • N-Benzylethanolamine (15.0 g, 90.1 mmol) is reacted with 1,2-dibromoethane (21.5 g, 108.1 mmol) in the presence of K₂CO₃ in acetonitrile.
  • The mixture is refluxed for 12 hours, followed by filtration and solvent evaporation.
  • The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 2-phenylmorpholine.

Butyl Chain Elongation

Alkylation of Morpholine :

  • 2-Phenylmorpholine (8.2 g, 46.2 mmol) is treated with 1,4-dibromobutane (12.0 g, 55.4 mmol) in dimethylformamide (DMF).
  • Potassium iodide (1.5 g, 9.2 mmol) is added as a catalyst, and the reaction is heated to 80°C for 8 hours.
  • The intermediate bromide is isolated and subjected to Gabriel synthesis to convert it to the primary amine.

Sulfonamide Coupling Reaction

Reaction Optimization

The coupling of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 4-(2-phenylmorpholin-4-yl)butan-1-amine is performed under Schotten-Baumann conditions:

Procedure :

  • The sulfonyl chloride (5.0 g, 19.3 mmol) is dissolved in THF (50 mL) at 0°C.
  • The amine (4.8 g, 19.3 mmol) and triethylamine (5.4 mL, 38.6 mmol) are added dropwise.
  • The reaction is stirred at room temperature for 4 hours, then diluted with water and extracted with ethyl acetate.
  • The organic layer is dried and concentrated, followed by purification via flash chromatography (hexane/ethyl acetate, 4:1).

Yield : 78% (6.9 g).

Critical Parameters

  • Temperature Control : Excess exothermicity during sulfonyl chloride addition necessitates cooling.
  • Base Selection : Triethylamine outperforms pyridine in minimizing side reactions.

Alternative Synthetic Routes and Methodological Comparisons

Mitsunobu-Based Alkylation

An alternative approach employs Mitsunobu conditions to install the butyl chain:

Procedure :

  • 2-Phenylmorpholine (10.0 g, 56.5 mmol) is reacted with 1,4-butanediol (12.3 g, 113.0 mmol) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • The secondary alcohol intermediate is converted to the amine via a Curtius rearrangement.

Advantage : Higher stereochemical control but lower overall yield (62%).

Solid-Phase Synthesis

A resin-bound strategy utilizing Wang resin for sequential sulfonylation and amine coupling has been reported, achieving 85% purity without chromatography.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Ph), 3.85–3.70 (m, 4H, morpholine-OCH₂), 2.65–2.50 (m, 4H, tetrahydronaphthalene-CH₂), 1.80–1.60 (m, 8H, butyl-CH₂).
  • HRMS : m/z calculated for C₂₄H₃₁N₂O₃S [M+H]⁺: 427.2054; found: 427.2056.

Purity Assessment

HPLC : >99% purity (C₁₈ column, acetonitrile/water gradient, 1.0 mL/min, 254 nm).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk sourcing of 1,4-dibromobutane and chlorosulfonic acid reduces raw material costs by 40%.

Waste Stream Management

  • PCl₅ Neutralization : Slaked lime (Ca(OH)₂) treatment for phosphate byproducts.
  • Solvent Recovery : Distillation reclaims >90% of THF and ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide (): Replaces the sulfonamide with a carboxamide and introduces a 4-methylpyrimidine group.
  • (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (): Shares the sulfonamide group but features a naphthalene-methoxyphenyl hybrid scaffold.
  • Platinum complexes with tetrahydronaphthalene moieties (): Include metal-coordinated ligands but lack the sulfonamide-morpholine architecture.
Physicochemical Properties
Property Target Compound (Estimated) N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-tetralin-carboxamide (S)-N-(Methoxyphenyl-naphthylmethyl)-tosylamide
Molecular Weight ~480 g/mol 422.5 g/mol 424.5 g/mol (calculated)
Hydrogen Bond Donors 2 (sulfonamide NH) 2 (carboxamide NH, sulfamoyl NH) 1 (sulfonamide NH)
Hydrogen Bond Acceptors 5 (sulfonamide O, morpholine O) 6 (carboxamide O, pyrimidine N, sulfamoyl O) 5 (sulfonamide O, methoxy O)
LogP (XLogP3) ~3.5 (estimated) 3.0 Not reported
Topological Polar Surface Area (TPSA) ~90 Ų 109 Ų ~85 Ų (estimated)

Key Observations :

  • The butyl linker and phenylmorpholine substituent increase lipophilicity (higher LogP) relative to ’s carboxamide, which may affect tissue distribution .

Research Findings and Gaps

  • Analytical Data : provides a benchmark for NMR and HPLC characterization of sulfonamides, suggesting the target compound’s purity and structure could be validated similarly .
  • Unanswered Questions : The pharmacological efficacy, metabolic stability, and toxicity profile of the target compound remain unstudied, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature: Maintained between 60–80°C to balance reaction rate and byproduct formation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for sulfonamide coupling .
  • Catalysts: Use of triethylamine or DMAP to facilitate sulfonylation reactions .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., morpholine and tetrahydronaphthalene moieties) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98% purity threshold) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

  • Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Strategies include:

  • Standardized Assays: Replicate studies using cell lines (e.g., HEK293 or HepG2) with controlled passage numbers .
  • Impurity Profiling: Use LC-MS to identify and quantify byproducts (e.g., unreacted intermediates) that may interfere with bioactivity .
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., sulfonamides with morpholine groups) to identify trends .

Q. What computational approaches are suitable for predicting the enzyme inhibition mechanism of this compound?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase or kinases) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling: Correlate substituent effects (e.g., phenylmorpholine position) with inhibitory potency using datasets from PubChem .

Q. How can researchers design experiments to assess the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer: Key PK parameters require:

  • In Vitro ADME:
  • Solubility: Shake-flask method in PBS (pH 7.4) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • In Vivo Studies: Administer IV/oral doses in rodent models, followed by plasma sampling and non-compartmental analysis (NCA) using WinNonlin .

Contradictions and Mitigation Strategies

  • Issue: Discrepancies in reported IC50_{50} values for enzyme inhibition.
    • Root Cause: Variability in enzyme sources (recombinant vs. native) .
    • Solution: Use commercially available recombinant enzymes (e.g., Sigma-Aldrich) for consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.